N-cyclohexyl-2-(4-ethylphenoxy)acetamide
Description
N-Cyclohexyl-2-(4-ethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the nitrogen atom and a 4-ethylphenoxy moiety linked to the acetamide backbone. Its molecular formula is C₁₈H₂₅NO₂, with a molar mass of 287.4 g/mol . The compound's structure combines lipophilic (cyclohexyl, ethylphenoxy) and polar (amide) functionalities, making it a versatile scaffold for drug discovery and materials science.
Properties
IUPAC Name |
N-cyclohexyl-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-13-8-10-15(11-9-13)19-12-16(18)17-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCILQGBOIRWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-ethylphenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(4-ethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-cyclohexyl-2-(4-ethylphenoxy)acetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their modifications, and physicochemical properties:
Key Observations :
- Lipophilicity : The introduction of sulfonamide (e.g., dimethylsulfamoyl in ) or indole (e.g., CH-PIACA in ) increases logP, enhancing membrane permeability.
- Polarity : Imidazolone derivatives (e.g., ) exhibit lower logP due to hydrogen-bonding groups (NH, CO).
- Bioisosteric Replacements : Fluorine substitution (e.g., in benzodiazepine analogs ) improves metabolic stability and target affinity.
Anticonvulsant Activity
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (e.g., ) show potent anticonvulsant activity in rodent models, with ED₅₀ values < 50 mg/kg.
Adenosine Receptor Modulation
- N-Cyclohexyl-2-(purinylphenoxy)acetamide (Compound 7 in ) acts as an A₂A adenosine receptor agonist (IC₅₀ = 12 nM). The 4-ethylphenoxy variant may retain affinity but with altered selectivity due to reduced electron-withdrawing effects.
Cannabinoid Receptor Interactions
- CH-PIACA (indole-3-acetamide analog) binds to CB₁/CB₂ receptors with sub-micromolar affinity . The absence of an indole moiety in the target compound likely abolishes cannabinoid activity.
Research Findings and Data Tables
Spectral and Analytical Data
Critical Notes
Data Gaps: Direct biological data for this compound are scarce; most insights are extrapolated from analogs.
Synthetic Challenges : Low yields in benzodiazepine hybrids (e.g., 15% in ) highlight reactivity issues with complex heterocycles.
Toxicity Risks : Sulfonamide-containing analogs (e.g., ) may pose renal toxicity risks, necessitating SAR optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
